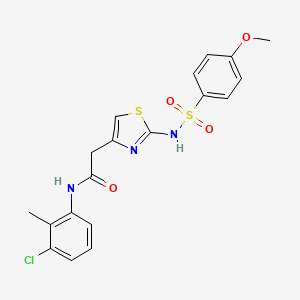

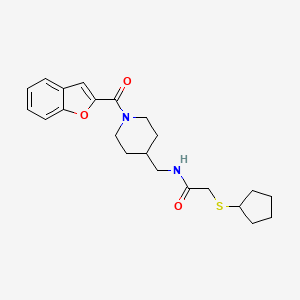

![molecular formula C15H13BrClNOS B2954962 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-06-2](/img/structure/B2954962.png)

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .

Molecular Structure Analysis

The molecular structure of “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” consists of a benzene ring attached to a carboxamide group and a sulfanyl group . The sulfanyl group is further attached to a bromophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” are not available, similar compounds undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Applications De Recherche Scientifique

Drug Discovery and Development

This compound, with its unique structure, is a potential candidate for drug discovery. Its molecular framework allows for interaction with various biological targets. The presence of both bromine and chlorine atoms could make it a good candidate for further functionalization through halogen bonding, which is often exploited in medicinal chemistry to enhance drug-target interactions .

Material Science

The bromophenyl and chlorobenzamide groups in the compound suggest potential applications in material science. These groups can be involved in polymerization reactions or act as modifiers to alter the properties of polymeric materials, such as increasing thermal stability or modifying electronic properties .

Organic Synthesis

In organic synthesis, this compound could serve as an intermediate for the construction of more complex molecules. The bromo and chloro substituents are good leaving groups, which can be replaced by other functional groups in substitution reactions, potentially leading to a wide variety of derivatives .

Catalysis

The compound’s structure indicates potential use as a ligand in catalysis. The sulfur atom in the sulfanyl group could coordinate to metal centers, facilitating various catalytic processes, including cross-coupling reactions that are pivotal in the synthesis of complex organic compounds .

Analytical Chemistry

Due to its distinct spectroscopic properties, this compound could be used as a standard or reagent in analytical chemistry. It could help in the development of new analytical methods for detecting or quantifying related compounds or functional groups .

Agricultural Chemistry

Compounds with halogenated aromatic rings, like this one, often exhibit biological activity that can be harnessed in agriculture. They could be investigated for their potential use as pesticides or herbicides, given their ability to interact with biological systems .

Environmental Science

In environmental science, the compound could be studied for its degradation products and environmental fate. Understanding its breakdown could inform the assessment of its impact on ecosystems and its potential use in environmental remediation .

Biochemistry Research

Finally, the compound could be used in biochemistry research to study enzyme-substrate interactions, especially with enzymes that process halogenated substrates. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Orientations Futures

The future directions for “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” could involve further studies on its potential antimicrobial and anticancer activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in greater detail.

Propriétés

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWWDLJDAFUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2954879.png)

![N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2954881.png)

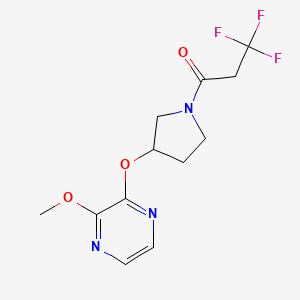

![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)

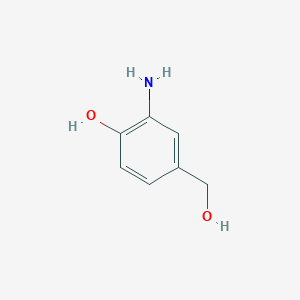

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)

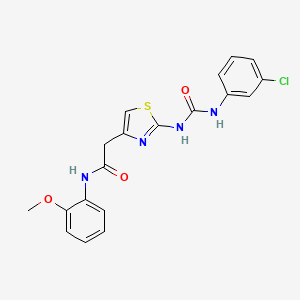

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)